3,4-Dibenzyloxybenzaldehyde

Catalog No.
S704158
CAS No.
5447-02-9
M.F
C21H18O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibenzyloxybenzaldehyde

CAS Number

5447-02-9

Product Name

3,4-Dibenzyloxybenzaldehyde

IUPAC Name

3,4-bis(phenylmethoxy)benzaldehyde

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

XDDLXZHBWVFPRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3

Synonyms

3,4-Bis(phenylmethoxy)benzaldehyde; NSC 16747; Protocatechualdehyde Dibenzyl Ether; α,α’-Diphenylveratraldehyde;

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3

The exact mass of the compound 3,4-Bis(benzyloxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16747. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dibenzyloxybenzaldehyde (CAS 5447-02-9) is a highly stable, lipophilic, and efficiently cleavable aromatic aldehyde utilized as a premium building block in advanced organic synthesis. Featuring two benzyl-protected phenolic hydroxyl groups, this compound is engineered to mask the highly reactive catechol moiety during complex multi-step transformations, including aldol condensations, Wittig olefinations, and reductive aminations. With a molecular weight of 318.37 g/mol and excellent solubility in standard organic solvents, it serves as a critical procurement choice for the scalable synthesis of active pharmaceutical ingredients (APIs), complex flavonoids, and advanced functional materials where late-stage, mild deprotection is mandatory to preserve sensitive molecular architectures .

Substituting 3,4-dibenzyloxybenzaldehyde with its unprotected counterpart, 3,4-dihydroxybenzaldehyde, frequently leads to severe yield losses in basic or nucleophilic environments due to phenoxide formation, rapid auto-oxidation, and competing O-alkylation [1]. Conversely, substituting with the cheaper 3,4-dimethoxybenzaldehyde (veratraldehyde) resolves the early-stage stability issue but introduces a critical downstream penalty: the methoxy groups require harsh Lewis acids (e.g., BBr3) or strong mineral acids for cleavage. These aggressive deprotection conditions routinely degrade acid-labile stereocenters, cleave sensitive glycosidic bonds, and destroy heterocyclic cores (such as indoles or chromanes). The dibenzyloxy compound uniquely avoids both failure modes, providing robust protection during framework assembly while allowing for quantitative unmasking under mild, neutral catalytic hydrogenolysis (e.g., H2, Pd/C) without compromising the final product [2].

Late-Stage Deprotection Efficiency in Acid-Sensitive Frameworks

In the synthesis of complex, acid-sensitive polyphenols such as dihydrochalcones, the choice of protecting group dictates the final step yield. Utilizing 3,4-dibenzyloxybenzaldehyde allows for late-stage deprotection via catalytic hydrogenolysis (Pd(OH)2/C, H2), yielding the target compound in 99% yield without side reactions. In contrast, utilizing 3,4-dimethoxybenzaldehyde requires harsh Lewis acidic conditions (e.g., BBr3 or TMSI) that frequently result in partial degradation of the target framework and significantly lower yields (<70%) [1].

Evidence DimensionDeprotection yield and structural preservation
Target Compound Data99% yield via neutral catalytic hydrogenolysis (Pd/C or Pd(OH)2/C)
Comparator Or Baseline3,4-Dimethoxybenzaldehyde (requires BBr3/TMSI, often yielding <70% with degradation)
Quantified DifferenceNear-quantitative recovery (+29% or greater yield) with zero acid-induced degradation
ConditionsLate-stage unmasking of acid-labile polyphenolic compounds (e.g., aspalathin precursors)

Procuring the benzyl-protected precursor is essential for synthesizing complex natural products and APIs without sacrificing final-step yields to harsh deprotection conditions.

Enantiomeric Preservation in Biocatalytic API Manufacturing

During the commercial synthesis of the API Droxidopa (L-threo-DOPS), maintaining the integrity of the chiral centers is paramount. When 3,4-dibenzyloxybenzaldehyde is used in the asymmetric aldol condensation with glycine, the subsequent removal of the benzyl ethers is accomplished by clean, quantitative hydrogenolysis, fully preserving the L-threo stereocenters. Conversely, utilizing methylenedioxy or dimethoxy comparators necessitates harsh chemical cleavage that induces partial racemization and epimerization of the delicate amino acid core, severely reducing the enantiomeric excess of the final drug substance [1].

Evidence DimensionEnantiomeric excess (ee) preservation during final deprotection
Target Compound DataComplete preservation of L-threo stereocenters via mild Pd/C hydrogenolysis
Comparator Or BaselineMethylenedioxy or dimethoxy analogs (harsh cleavage induces racemization/epimerization)
Quantified DifferenceElimination of chiral degradation during the final unmasking step
ConditionsIndustrial synthesis of L-threo-3-(3,4-dihydroxyphenyl)serine (Droxidopa)

For commercial API manufacturing, the dibenzyloxy route drastically reduces chiral degradation, ensuring the product meets strict pharmaceutical purity standards while maximizing overall yield.

Precursor Stability and Yield in Base-Catalyzed Condensations

In base-catalyzed cross-aldol condensations used to assemble chalcone and styrene frameworks, the choice of starting aldehyde heavily impacts throughput. 3,4-Dibenzyloxybenzaldehyde consistently delivers >90-96% yields of the intermediate condensation products. In contrast, attempting the same condensations with unprotected 3,4-dihydroxybenzaldehyde often results in yields below 50% due to competitive deprotonation of the phenols, poor solubility of the resulting phenoxide salts, and rapid auto-oxidation in alkaline media [1].

Evidence DimensionYield of intermediate chalcones/styrenes in strong base
Target Compound Data>90-96% yield in NaOH/KOH mediated condensations
Comparator Or Baseline3,4-Dihydroxybenzaldehyde (<50% yield due to side reactions)
Quantified Difference40-50% absolute increase in condensation yield
ConditionsBase-catalyzed cross-aldol and Knoevenagel condensations

Purchasing the pre-protected aldehyde eliminates the need for in-house protection steps and prevents massive material loss during early-stage framework assembly.

Commercial Synthesis of Droxidopa (L-threo-DOPS)

3,4-Dibenzyloxybenzaldehyde is the optimal starting material for enzymatic or chiral-complex-mediated asymmetric aldol condensations with glycine. Because the benzyl groups can be cleanly removed via hydrogenolysis, this procurement choice ensures the final API is yielded without the racemization risks associated with harsher deprotection methods [1].

Total Synthesis of Complex Flavonoids and Polyphenols

This compound is highly recommended for the assembly of catechins, procyanidins, and aspalathin. The robust benzyl protection survives Grignard additions and Wittig olefinations, allowing for stereoisomeric purification prior to mild deprotection, which prevents the destruction of acid-labile glycosidic bonds [2].

Development of Catechol-Containing Heterocycles

It is an essential precursor for synthesizing 5,6-dihydroxyindole derivatives via the Hemetsberger indole synthesis, as well as complex chromanones. Using methoxy-protected alternatives in these workflows would result in the destruction of the heterocyclic core during the final deprotection step [3].

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

5447-02-9

Wikipedia

3,4-Dibenzyloxybenzaldehyde

Dates

Last modified: 08-15-2023

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